prednisolone acetate

概要

説明

prednisolone acetate: is a corticosteroid eye drop containing This compound . It is primarily used to treat inflammation and pain in the eyes caused by various conditions, including post-operative inflammation, allergic reactions, and other inflammatory conditions of the eye . This compound works by reducing the release of substances in the body that cause inflammation, thereby helping to alleviate swelling, redness, and discomfort in the eyes .

準備方法

Synthetic Routes and Reaction Conditions: Prednisolone acetate, the active ingredient in this compound, is synthesized from prednisolone . The synthesis involves the esterification of prednisolone with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired acetate ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The final product is then formulated into a sterile microfine suspension for ophthalmic use .

化学反応の分析

Types of Reactions: Prednisolone acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form prednisolone and acetic acid.

Oxidation and Reduction: As a corticosteroid, this compound can undergo oxidation and reduction reactions, which may alter its pharmacological activity.

Substitution: The acetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Prednisolone and acetic acid.

Oxidation and Reduction: Various oxidized or reduced forms of this compound, depending on the specific reagents and conditions used.

科学的研究の応用

Chemistry: prednisolone acetate is used in research to study the chemical properties and reactivity of corticosteroids. It serves as a model compound for understanding the behavior of similar corticosteroids under various chemical conditions .

Biology: In biological research, this compound is used to investigate the effects of corticosteroids on cellular processes, including inflammation, immune response, and cell signaling pathways .

Medicine: this compound is extensively studied for its therapeutic applications in treating ocular inflammation, allergic reactions, and post-operative inflammation. Clinical trials have evaluated its efficacy and safety in various patient populations .

Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and formulation development of corticosteroid eye drops .

作用機序

prednisolone acetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of cells. This binding leads to the activation of the glucocorticoid receptor complex, which then translocates to the nucleus and modulates the expression of specific genes involved in the inflammatory response . The primary molecular targets include cytokines, chemokines, and other mediators of inflammation. By inhibiting the production of these inflammatory mediators, this compound reduces inflammation, edema, and tissue damage .

類似化合物との比較

Prednisolone ophthalmic: Another corticosteroid eye drop used for similar indications as prednisolone acetate.

Durezol (difluprednate): A corticosteroid eye drop with a similar mechanism of action but different potency and formulation.

Loteprednol etabonate: A corticosteroid with a similar anti-inflammatory effect but a different chemical structure.

Uniqueness: this compound is unique in its formulation as a microfine suspension, which enhances its bioavailability and therapeutic efficacy. It also has a well-established safety and efficacy profile, making it a preferred choice for treating ocular inflammation .

生物活性

Prednisolone acetate is a synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. It is widely used in various medical conditions, including allergic reactions, autoimmune diseases, and ocular inflammation. This article provides an in-depth examination of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, clinical applications, and comparative studies.

Pharmacokinetics

This compound is administered in various forms, including oral and topical preparations. Its pharmacokinetic profile is characterized by:

- Absorption : Following oral administration, this compound is rapidly absorbed and converted to its active form, prednisolone. The peak plasma concentration () occurs within 1-2 hours post-administration, with an area under the curve (AUC) of 1999.4 ng*hr/mL for a 15 mg dose .

- Distribution : The volume of distribution for prednisolone is approximately 0.22 to 0.7 L/kg, with 70-90% protein binding in plasma .

- Metabolism : this compound undergoes ester hydrolysis to prednisolone, which is then metabolized primarily in the liver .

This compound exerts its effects through multiple mechanisms:

- Anti-inflammatory Action : It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase, thereby reducing inflammation .

- Immunosuppressive Effects : The compound suppresses the immune response by interfering with the function of lymphocytes and macrophages, which are crucial in mediating immune reactions .

Clinical Applications

This compound is utilized in various clinical settings:

- Ocular Conditions : It is commonly prescribed for treating uveitis and other inflammatory eye diseases. A study comparing difluprednate with this compound found that both are effective; however, difluprednate demonstrated superior efficacy in reducing anterior chamber cells after cataract surgery .

- Nasal Polyposis : Research on intranasal administration showed that this compound does not significantly affect serum cortisol or ACTH levels, indicating its safety for managing nasal polyposis without adrenal suppression .

- Castration-Resistant Prostate Cancer (CRPC) : In combination with abiraterone acetate, prednisolone has shown positive outcomes in improving patient survival rates .

Comparative Studies

Comparative analyses highlight the efficacy and safety profiles of this compound against other corticosteroids:

Case Study 1: Ocular Inflammation

A clinical trial involving patients with endogenous anterior uveitis demonstrated that patients treated with this compound showed a significant reduction in inflammation compared to baseline measurements after two weeks of therapy.

Case Study 2: Nasal Polyposis

In a retrospective study involving nine patients with refractory nasal polyposis treated with intranasal this compound for eight weeks, no significant changes were noted in serum cortisol or ACTH levels, confirming its safety profile for long-term use .

特性

IUPAC Name |

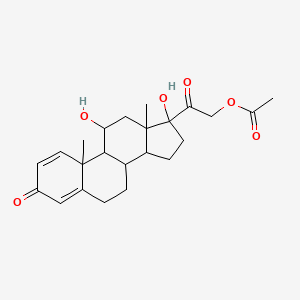

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJOMUJRLNCICJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。